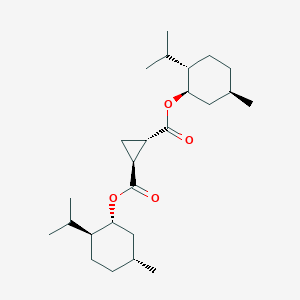

(1S,2S)-bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) cyclopropane-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neomenthol is a monoterpenoid compound found in the peppermint herb, Mentha piperita L . This menthol isomer is generally used as an additive in oral hygiene products and as a flavoring agent in food and beverages .

Synthesis Analysis

A one-pot biosynthesis of (1R,2S,5R)-(−)-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone has been reported . This process uses recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone dehydrogenases .Molecular Structure Analysis

The molecular structure of neomenthol consists of a cyclohexane ring with two methyl groups and one isopropyl group attached .Scientific Research Applications

Oxidation and Functionalization of Cyclopropane Derivatives

Increasing interest in the three-membered ring structure, notably cyclopropane derivatives, for drug development has led to the exploration of efficient transformation methods. The oxidation of the methylene group adjacent to cyclopropane is a significant area of study, as it provides a direct route towards carbonylcyclopropanes. This method facilitates avoiding unnecessary synthetic stages and adheres to the principles of atom economy. Various oxidants, including ozone, dioxiranes, CrO3, and catalytic systems based on transition metals, have been employed to achieve the oxidation of cyclopropane derivatives. The choice of oxidant plays a crucial role in the selectivity and outcome of the reaction, with RuO4 and TFDO demonstrating notable effectiveness in specific contexts. This approach is deemed to have substantial potential for synthetic organic chemistry applications (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Environmental Fate and Toxicity of Brominated Flame Retardants

The environmental presence and potential risks associated with novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food have been critically reviewed. The research underscores the necessity for further investigation into the occurrence, environmental fate, and toxicity of NBFRs. Significant knowledge gaps exist for many NBFRs, highlighting the need for optimized analytical methods and additional research on indoor environments and emission sources. The findings indicate concerns regarding high concentrations of specific NBFRs, such as EH-TBB, BEH-TEBP, DBDPE, and BTBPE, and their potential health implications (Zuiderveen, Slootweg, & de Boer, 2020).

Hydrogen Storage and Delivery in Organic Compounds

A comprehensive overview of the feasibility of using organic compounds as hydrogen carriers has been conducted. The study explores various classes of compounds, including cycloalkanes and polycyclic alkanes, for their potential in hydrogen storage and delivery. Methylcyclohexane is identified as a promising candidate within the cycloalkanes class, despite its maximum releasable hydrogen content being about 7.2wt%. The review also discusses the performance of different catalysts in the dehydrogenation of organic compounds, emphasizing the challenges related to side reactions and catalyst deactivation (Bourane, Elanany, Pham, Katikaneni, & S. 2016).

properties

IUPAC Name |

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (1S,2S)-cyclopropane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-14(2)18-9-7-16(5)11-22(18)28-24(26)20-13-21(20)25(27)29-23-12-17(6)8-10-19(23)15(3)4/h14-23H,7-13H2,1-6H3/t16-,17-,18+,19+,20+,21+,22-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUZYZZYXCUVKO-PKZPLIPCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2CC2C(=O)OC3CC(CCC3C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) cyclopropane-1,2-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)

![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)

![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)

![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)

![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)